6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine
Overview
Description
6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine is a useful research compound. Its molecular formula is C14H16N8O2S2 and its molecular weight is 392.5 g/mol. The purity is usually 95%.
The exact mass of the compound 6-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]methyl}-N-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine is 392.08376413 g/mol and the complexity rating of the compound is 440. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Corrosion Inhibition
Thiadiazole derivatives have been studied for their corrosion inhibiting effects. For example, benzothiazole derivatives were synthesized and demonstrated significant inhibition efficiency against steel corrosion in a 1 M HCl solution, suggesting that similar compounds could serve as effective corrosion inhibitors for various metals in acidic environments (Hu et al., 2016).
Antimicrobial and Larvicidal Activities
Thiadiazolotriazin-4-ones have been shown to possess moderate mosquito-larvicidal and antibacterial activities. Certain derivatives exhibited significant activity against malaria vectors and broad-spectrum antibacterial properties against Gram-positive and Gram-negative species, suggesting potential for development as antimicrobial agents (Castelino et al., 2014).
Anticancer Agents
1,3,5-Triazine derivatives have garnered attention for their bioactive properties, including antimicrobial and potential anticancer applications. Certain 1,3,5-triazine derivatives showed promising antibacterial growth inhibition against various bacterial strains and fungi, indicating their potential as antimicrobial and possibly anticancer agents (Patil et al., 2020).
Anticancer and Antimicrobial Evaluation
Fused 1,2,4-Triazines bearing thiophene moieties were synthesized and some showed activity as cytotoxic agents against different cancer cell lines, highlighting the potential of thiadiazole and triazine derivatives in developing new anticancer drugs (Saad et al., 2011).
Photosynthetic Inhibition for Herbicidal Use
Compounds related to thiadiazoles and triazines have been investigated for their ability to inhibit photosynthesis in certain algae, indicating their potential use as herbicides. Buthidazole, for example, showed significant inhibition of photosynthesis-related processes in Chlorella vulgaris (Devlin et al., 1983).
Mechanism of Action
Target of Action
The primary target of this compound is the urease enzyme . Urease is a 550 kDa nickel-containing enzyme, which belongs to amidohydrolases and phosphotriesterase enzyme family . It is composed of two subunits, named UreA and UreB, and catalyzes the conversion of urea to ammonia and carbon dioxide .
Mode of Action
The compound interacts with the active site of the urease enzyme, inhibiting its activity . The molecular docking simulation performed using AutoDock4 showed that the compound could interact well with the active site of the urease enzyme .
Biochemical Pathways
The inhibition of urease affects the conversion of urea to ammonia and carbon dioxide . This enzyme is a cytoplasmic enzyme and could be found in several cells, including bacteria, fungi, algae, and some plant cells . The conversion of urea to ammonia leads to an increase in pH, which is essential for the survival of Helicobacter pylori .
Pharmacokinetics
The compound’s high activity against the urease enzyme suggests that it may have good bioavailability .
Result of Action
The inhibition of urease by this compound can potentially disrupt the survival of Helicobacter pylori, a bacterium that colonizes the human stomach and causes gastrointestinal infection . The role of urease is critical for the colonization of this bacterium .
Properties
IUPAC Name |
6-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-2-N-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N8O2S2/c1-23-7-3-4-9(24-2)8(5-7)17-13-19-10(18-11(15)20-13)6-25-14-22-21-12(16)26-14/h3-5H,6H2,1-2H3,(H2,16,21)(H3,15,17,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEAJZVQJJZXJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC2=NC(=NC(=N2)N)CSC3=NN=C(S3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N8O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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